[(3S)-3-Aminobutyl](methyl)amine
Description
(3S)-3-Aminobutylamine is a chiral secondary amine with a molecular formula of C₅H₁₄N₂. Its structure consists of a butyl chain with an amine group at the third carbon (in the S-configuration) and a methyl group attached to the nitrogen atom. This stereochemical specificity may influence its reactivity, binding affinity, and interactions in chemical or biological systems.
Properties
IUPAC Name |
(3S)-1-N-methylbutane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2/c1-5(6)3-4-7-2/h5,7H,3-4,6H2,1-2H3/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKREBLWJYZZLL-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCNC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing (3S)-3-Aminobutylamine is through reductive amination. This involves the reaction of an appropriate aldehyde or ketone with an amine, followed by reduction of the resulting imine to form the desired amine. Sodium cyanoborohydride (NaBH₃CN) is often used as the reducing agent due to its selectivity and efficiency .
Industrial Production Methods
In industrial settings, the production of (3S)-3-Aminobutylamine may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Aminobutylamine undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Halogenated compounds and alkyl halides are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes or nitriles, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
Pharmaceutical Applications
Chiral Synthesis
Chiral amines like (3S)-3-Aminobutylamine are crucial in the synthesis of pharmaceuticals due to their ability to create optically active compounds. They serve as intermediates in the synthesis of various drugs, including:
- Antidepressants : The compound is involved in synthesizing selective serotonin reuptake inhibitors (SSRIs).
- Antihypertensives : It plays a role in the production of medications that manage high blood pressure.
- Analgesics : Used in synthesizing pain relief medications.
A notable study demonstrated that chiral amines can be synthesized using asymmetric reductive amination techniques, showcasing high yields and enantioselectivities for target compounds .
| Drug Class | Example Compounds | Role of (3S)-3-Aminobutylamine |
|---|---|---|
| Antidepressants | SSRIs | Intermediate for synthesis |
| Antihypertensives | ACE inhibitors | Key precursor for active pharmaceutical ingredients |
| Analgesics | Opioids | Synthesis facilitator |
Catalytic Applications
Catalysis in Organic Reactions
(3S)-3-Aminobutylamine is utilized as a catalyst or catalyst precursor in various organic reactions. Its ability to enhance reaction rates and selectivity makes it valuable in:
- Asymmetric Catalysis : It is employed in reactions that require high stereoselectivity, such as the synthesis of pharmaceuticals where chirality is critical.
- Hydrogenation Reactions : The compound facilitates the hydrogenation of imines and other unsaturated substrates, leading to the formation of amines with defined stereochemistry.
Recent advancements highlight its use in iridium-catalyzed reactions, which have shown improved efficiency compared to traditional methods .
Biochemical Applications
Bioconversion Processes
(3S)-3-Aminobutylamine has been studied for its role in bioconversion processes. For instance, it can be utilized by specific microorganisms to metabolize methylamines, contributing to nitrogen cycling in ecosystems .
- Microbial Metabolism : Certain bacteria can utilize this compound as a nitrogen source, enhancing their growth and activity in various environments.
- Biosensors Development : Research has shown that derivatives of this compound can be used in biosensors for detecting methylamines in environmental samples .
Case Studies
-
Synthesis of Chiral Amines
A study reported the successful synthesis of chiral amines using (3S)-3-Aminobutylamine as an intermediate. The researchers achieved over 90% enantiomeric excess in the final product, demonstrating its effectiveness in producing optically active compounds . -
Environmental Applications
Another research project investigated the use of immobilized enzymes to convert airborne methylamines into less harmful substances, with (3S)-3-Aminobutylamine playing a role in optimizing these bioconversion processes .
Mechanism of Action
The mechanism by which (3S)-3-Aminobutylamine exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. Additionally, the compound can act as a nucleophile, participating in various biochemical reactions .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The following analysis compares (3S)-3-Aminobutylamine with related amines based on their chemical properties, reactivity, and applications, extrapolated from the evidence:
Methyl Diethanolamine (MDEA)
MDEA (tertiary amine) is widely used in CO₂ capture due to its high adsorption capacity and low regeneration energy. Key differences include:
- Structure: MDEA has two ethanol groups and a methyl group attached to the nitrogen, enabling stronger CO₂ interaction via carbamate formation.
- CO₂ Adsorption: MDEA-impregnated mesoporous carbon (aMDEA-MC) achieves 2.63 mmol CO₂/g adsorption capacity, outperforming unmodified mesoporous carbon by 64% .
- Nitrogen Content: MDEA increases nitrogen content by 23 wt.% in mesoporous carbon after impregnation, enhancing active sites for CO₂ binding . (3S)-3-Aminobutylamine, with a single primary amine and secondary methyl group, may introduce fewer nitrogen sites, affecting adsorption performance.
(3-Aminobutyl)dimethylamine
Key contrasts:
- Reactivity: Tertiary amines like (3-Aminobutyl)dimethylamine exhibit lower nucleophilicity compared to secondary amines, reducing their ability to form stable carbamates with CO₂. However, they are less corrosive and require less energy for solvent regeneration .
- Applications: Used in gas treatment and catalysis, whereas (3S)-3-Aminobutylamine’s stereochemistry may make it suitable for enantioselective synthesis or pharmaceutical intermediates .
1-CBZ-AMINO-BUTYL-3-AMINE
A carbamate-protected derivative (benzyl N-(3-aminobutyl)carbamate), this compound is used in organic synthesis. Differences include:
- Stability: The carbamate group enhances stability during synthetic steps, unlike the unprotected amine in (3S)-3-Aminobutylamine, which may require inert conditions to prevent oxidation .
- Functionality: The primary amine in 1-CBZ-AMINO-BUTYL-3-AMINE allows for selective functionalization, whereas the secondary amine in the target compound may limit reactivity in certain reactions .
Data Tables: Comparative Properties of Amines
| Property | (3S)-3-Aminobutylamine | MDEA | (3-Aminobutyl)dimethylamine |
|---|---|---|---|
| Amine Type | Secondary | Tertiary | Tertiary |
| Nitrogen Content | ~14 wt.% (estimated) | 23 wt.% | ~18 wt.% (estimated) |
| CO₂ Adsorption Capacity | Not reported | 2.63 mmol/g | Not applicable (used in gas treatment) |
| Key Applications | Chiral synthesis, intermediates | CO₂ capture | Catalysis, gas scrubbing |
Biological Activity
(3S)-3-Aminobutylamine, also known as 3-aminobutylmethylamine, is a compound of interest in various biological and pharmacological contexts. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
(3S)-3-Aminobutylamine is a chiral amine characterized by the presence of both an amine group and a butyl chain. Its chemical structure can be represented as follows:
This compound's unique structure contributes to its biological interactions, particularly in modulating neurotransmitter systems and exhibiting potential antimicrobial properties.
Neurotransmitter Modulation
Research indicates that (3S)-3-Aminobutylamine may influence neurotransmitter systems, particularly in the central nervous system. It is suggested to act as a precursor for the synthesis of neurotransmitters such as dopamine and norepinephrine. This modulation can affect mood, cognition, and overall neurological health.
Antimicrobial Properties
Studies have highlighted the potential antimicrobial activity of guanidine-containing compounds, which share structural similarities with (3S)-3-Aminobutylamine. For instance, guanidinium derivatives have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymes like signal peptidase IB (SpsB), leading to cell death .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of (3S)-3-Aminobutylamine on cancer cell lines. The compound demonstrated variable cytotoxicity depending on the concentration and exposure time. Notably, it exhibited significant activity against liver cancer cell lines (HepG2), suggesting its potential as an anticancer agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of (3S)-3-Aminobutylamine. Research indicates that modifications to the amine group or the butyl chain can significantly influence its potency and selectivity against target organisms. For example:
| Modification | Effect on Activity |
|---|---|
| Methylation of amine | Increased lipophilicity and potency |
| Chain length variation | Optimal length found to enhance membrane penetration |
These findings underscore the importance of chemical modifications in enhancing the therapeutic potential of this compound.
Case Studies
- Antimicrobial Efficacy : A study focused on guanidine derivatives reported that compounds structurally similar to (3S)-3-Aminobutylamine exhibited MIC values as low as 1.5 µM against MRSA, indicating strong antibacterial properties .
- Neuroprotective Effects : Another investigation into amino acid derivatives revealed that (3S)-3-Aminobutylamine could enhance neuroprotection in models of neurodegenerative diseases by promoting neurotransmitter synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
